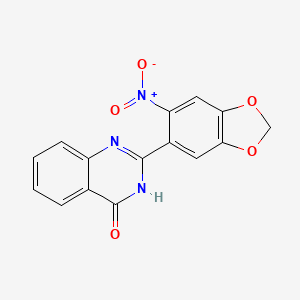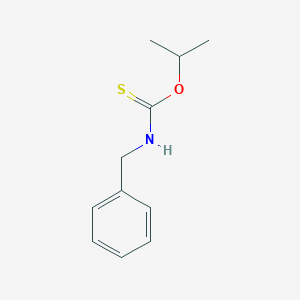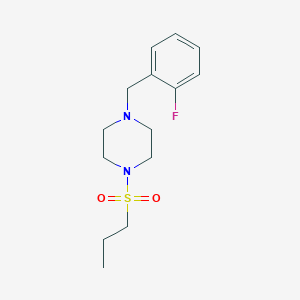
N-cyclopropyl-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-phenoxyacetamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenoxy group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenoxyacetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of N-hydroxy-2-phenoxyacetamide as an intermediate, which can undergo intramolecular cyclization to form the desired compound. This reaction can be catalyzed by polyphosphoric acid (PPA) or Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-2-phenoxyacetic acid, while reduction may produce N-cyclopropyl-2-phenoxyethylamine.
Applications De Recherche Scientifique
N-cyclopropyl-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications for treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenoxyacetamide: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its biological activity.
N-cyclopropyl-2-phenoxypropanamide: Similar structure but with an additional carbon in the acetamide chain, which may affect its reactivity and biological properties.
Uniqueness
N-cyclopropyl-2-phenoxyacetamide is unique due to the presence of both the cyclopropyl and phenoxy groups, which confer specific steric and electronic properties. These features can enhance its selectivity and potency as a monoamine oxidase inhibitor, making it a valuable compound for medicinal chemistry research .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-cyclopropyl-2-phenoxyacetamide |
InChI |
InChI=1S/C11H13NO2/c13-11(12-9-6-7-9)8-14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
Clé InChI |
UJNKUXYGHXANSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2,2'-dichloro-6-phenyl-4,5'-bipyrimidin-4'-yl)amino]phenyl}acetamide](/img/structure/B12499648.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499656.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)
![3-Methoxy-5H-benzofuro[3,2-c]carbazole](/img/structure/B12499676.png)

![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
![Ethyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12499697.png)

![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)

![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
